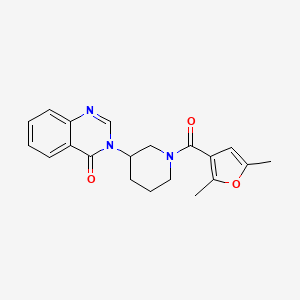

3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group substituted at the 3-position of the quinazolin-4(3H)-one core. The dimethylfuran group likely influences lipophilicity and metabolic stability, which are critical for drug-like properties.

Properties

IUPAC Name |

3-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-13-10-17(14(2)26-13)19(24)22-9-5-6-15(11-22)23-12-21-18-8-4-3-7-16(18)20(23)25/h3-4,7-8,10,12,15H,5-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUXFILZWTGRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : C17H20N2O3

- Molecular Weight : 300.35 g/mol

Structural Features

The compound features a quinazolinone core substituted with a piperidine ring and a dimethylfuran moiety, which may contribute to its biological activity. The presence of these functional groups is crucial for interaction with biological targets.

Recent studies suggest that quinazoline derivatives can act as inhibitors of key signaling pathways involved in cancer progression. Specifically, they may inhibit receptor tyrosine kinases (RTKs) such as c-Met and VEGFR-2, which are implicated in tumor growth and metastasis.

Inhibition Studies

- c-Met Inhibition : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against c-Met, indicating potent inhibitory activity .

- VEGFR-2 Inhibition : These compounds also exhibit significant inhibition of VEGFR-2, with some derivatives showing enhanced activity compared to established inhibitors like cabozantinib .

Cytotoxicity Assays

In vitro studies have shown that this compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells. Notably:

- HCT-116 Colon Cancer Cells : The compound induced apoptosis and cell cycle arrest at concentrations that were non-toxic to normal fibroblast cells (WI38), suggesting a favorable therapeutic index .

Pharmacokinetics and ADMET Profile

Preliminary in silico studies indicate that the compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. High oral bioavailability and good solubility are predicted, making it a promising candidate for further development .

Study 1: Dual Inhibition of c-Met and VEGFR-2

A recent study synthesized several quinazoline derivatives and tested their biological activity against HCT-116 cells. The results showed that compounds with structural similarities to this compound exhibited significant inhibition of both c-Met and VEGFR-2 with IC50 values ranging from 0.052 to 0.084 µM. This dual inhibition resulted in reduced cell viability in cancer cell lines while maintaining lower toxicity to normal cells .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of quinazoline derivatives indicated that specific substitutions at the piperidine ring significantly affected the biological activity. The presence of the dimethylfuran moiety was found to enhance binding affinity to target proteins involved in tumorigenesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester functionalities in the compound are susceptible to hydrolysis under acidic or basic conditions.

Mechanistic Insights :

-

The 2,5-dimethylfuran-3-carbonyl group undergoes nucleophilic acyl substitution, breaking the amide bond to release the carboxylic acid and amine intermediate.

-

Hydrolysis of ester groups (if present in analogs) proceeds via base-mediated saponification .

Oxidation Reactions

The furan ring and tertiary amine in the piperidine moiety are oxidation-prone sites.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Furan ring oxidation | KMnO₄, H₂O, 25°C, 3 hours | 2,5-Dimethyl-3-oxo-2,5-dihydrofuran-3-carbonyl derivative | |

| Amine oxidation | mCPBA, CH₂Cl₂, 0°C, 1 hour | N-Oxide of the piperidine ring |

Key Findings :

-

Oxidation of the furan ring yields diketone derivatives, altering electronic properties.

-

Piperidine N-oxidation enhances polarity without disrupting the quinazolinone core.

Substitution Reactions

The quinazolinone core participates in electrophilic and nucleophilic substitutions.

Structural Impact :

-

Halogenation at the C2 position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Azide substitution facilitates click chemistry applications.

Cycloaddition Reactions

The furan ring may engage in Diels-Alder reactions under thermal conditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Diels-Alder reaction | Maleic anhydride, 120°C, 24 hours | Oxanorbornene-fused quinazolinone |

Limitations :

Biological Interaction Pathways

While not strictly chemical reactions, the compound interacts with biological targets via:

| Interaction | Target | Proposed Mechanism | References |

|---|---|---|---|

| Enzyme inhibition | Kinases or proteases | Hydrogen bonding with the quinazolinone core and hydrophobic interactions | |

| Receptor modulation | GPCRs | Piperidine and furan moieties acting as pharmacophores |

Experimental Considerations

Comparison with Similar Compounds

Antihypertensive Activity

- : Derivatives like 7-chloro-3-(4-(3-(4-chlorophenyl)dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one (Compound 23/24) showed potent α₁-adrenergic receptor blockade, comparable to prazosin, without affecting heart rate . The target compound’s dimethylfuran group may modulate receptor selectivity but requires validation.

Anticancer Activity

- : Benzyl-triazolylmethyl derivatives induced apoptosis (G2/M phase arrest) in SW620 colon cancer cells , while indazolyl-substituted quinazolinones inhibited Raji and K562 leukemia cells (44.8–100% growth inhibition at 50 µM) . The dimethylfuran substituent in the target compound could enhance cytotoxicity via improved membrane permeability.

Antimicrobial Activity

- : 3-(Phenylamino)quinazolin-4(3H)-ones synthesized via microwave irradiation exhibited antibacterial properties , while conventional methods yielded derivatives with anthelmintic activity . The dimethylfuran group may improve Gram-negative coverage due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.